molecular formula C16H12N4O3 B11205087 4-hydroxy-2-oxo-N'-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide

4-hydroxy-2-oxo-N'-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B11205087
M. Wt: 308.29 g/mol
InChI Key: MBHFKMPJADFBSG-GIJQJNRQSA-N
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Description

4-hydroxy-2-oxo-N’-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a unique structure that combines quinoline and pyridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N’-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with pyridine-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-N’-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

4-hydroxy-2-oxo-N’-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N’-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-hydroxy-2-oxo-N’-[(E)-2-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide apart from similar compounds is its unique combination of quinoline and pyridine moieties, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C16H12N4O3

Molecular Weight

308.29 g/mol

IUPAC Name

4-hydroxy-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H12N4O3/c21-14-11-6-1-2-7-12(11)19-15(22)13(14)16(23)20-18-9-10-5-3-4-8-17-10/h1-9H,(H,20,23)(H2,19,21,22)/b18-9+

InChI Key

MBHFKMPJADFBSG-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)N/N=C/C3=CC=CC=N3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NN=CC3=CC=CC=N3)O

Origin of Product

United States

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